Cas no 1071428-42-6 (Methyl 1-methyl-1H-indazole-4-carboxylate)

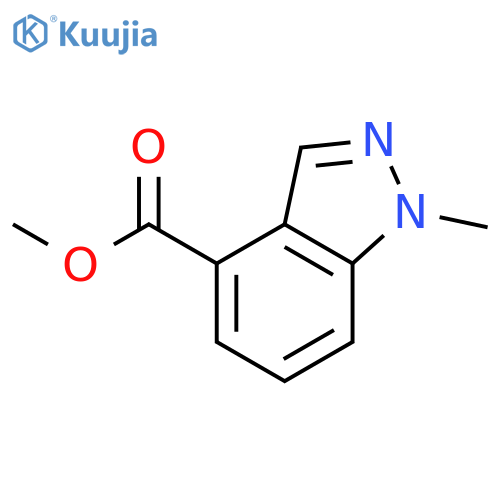

1071428-42-6 structure

商品名:Methyl 1-methyl-1H-indazole-4-carboxylate

CAS番号:1071428-42-6

MF:C10H10N2O2

メガワット:190.198602199554

MDL:MFCD28384403

CID:859685

PubChem ID:37818679

Methyl 1-methyl-1H-indazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 1-methyl-1H-indazole-4-carboxylate

- 4-Methoxycarbonyl-1-methylindazole

- 1-Methyl-1H-indazole-4-carboxylic acid methyl ester

- Methyl 1-methylindazole-4-carboxylate

- KSC494G3T

- XSFSEOKZIRNPQO-UHFFFAOYSA-N

- BCP26287

- FCH836685

- PB13363

- RP03696

- OR30718

- BC668828

- 4-(Methoxycarbonyl)-1-methyl-1H-indazole

- AB0034639

- ST1100724

- D

- DTXSID40653312

- Methyl1-methyl-1H-indazole-4-carboxylate

- 1071428-42-6

- EN300-7358906

- J-521774

- 107142-84-7

- AKOS005258501

- W-204623

- Z1198312309

- 1-Methyl-1H-indazole-4-carboxylic acid methyl ester, AldrichCPR

- DS-1529

- CS-0006058

- DB-198397

- DB-059564

- MFCD11109402

- FS-3378

- SCHEMBL2500734

- SY097492

-

- MDL: MFCD28384403

- インチ: 1S/C10H10N2O2/c1-12-9-5-3-4-7(10(13)14-2)8(9)6-11-12/h3-6H,1-2H3

- InChIKey: XSFSEOKZIRNPQO-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C(C1C([H])=C([H])C([H])=C2C=1C([H])=NN2C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 190.07400

- どういたいしつりょう: 190.074

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.1

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 密度みつど: 1.23±0.1 g/cm3 (20 ºC 760 Torr),

- ふってん: 313.1 °C at 760 mmHg

- フラッシュポイント: 143.1 °C

- ようかいど: 極微溶性(0.76 g/l)(25ºC)、

- PSA: 44.12000

- LogP: 1.35990

Methyl 1-methyl-1H-indazole-4-carboxylate セキュリティ情報

Methyl 1-methyl-1H-indazole-4-carboxylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl 1-methyl-1H-indazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB281403-5 g |

Methyl 1-methyl-1H-indazole-4-carboxylate; 98% |

1071428-42-6 | 5 g |

€433.00 | 2023-07-20 | ||

| TRC | M354433-100mg |

Methyl 1-Methyl-1H-indazole-4-carboxylate |

1071428-42-6 | 100mg |

$ 95.00 | 2022-06-03 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02608-10G |

methyl 1-methyl-1H-indazole-4-carboxylate |

1071428-42-6 | 97% | 10g |

¥ 1,280.00 | 2023-03-30 | |

| eNovation Chemicals LLC | D495126-10G |

methyl 1-methyl-1H-indazole-4-carboxylate |

1071428-42-6 | 97% | 10g |

$200 | 2024-05-23 | |

| Apollo Scientific | OR30718-250mg |

Methyl 1-methyl-1H-indazole-4-carboxylate |

1071428-42-6 | 250mg |

£18.00 | 2024-05-23 | ||

| Enamine | EN300-7358906-0.5g |

methyl 1-methyl-1H-indazole-4-carboxylate |

1071428-42-6 | 95.0% | 0.5g |

$32.0 | 2025-02-20 | |

| Chemenu | CM105639-1g |

methyl 1-methyl-1H-indazole-4-carboxylate |

1071428-42-6 | 97% | 1g |

$*** | 2023-04-03 | |

| Chemenu | CM105639-5g |

methyl 1-methyl-1H-indazole-4-carboxylate |

1071428-42-6 | 97% | 5g |

$253 | 2021-08-06 | |

| Ambeed | A160333-1g |

Methyl 1-methyl-1H-indazole-4-carboxylate |

1071428-42-6 | 95% | 1g |

$50.0 | 2024-04-26 | |

| Chemenu | CM105639-25g |

methyl 1-methyl-1H-indazole-4-carboxylate |

1071428-42-6 | 97% | 25g |

$825 | 2021-08-06 |

Methyl 1-methyl-1H-indazole-4-carboxylate 関連文献

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

1071428-42-6 (Methyl 1-methyl-1H-indazole-4-carboxylate) 関連製品

- 1071433-05-0(1-Methyl-1H-indazole-4-carboxylic acid)

- 1071433-06-1(2-methyl-2H-indazole-4-carboxylic acid)

- 1031417-77-2(1-Methyl-1H-indazole-6-carboxylic acid)

- 1071433-01-6(Methyl 2-methyl-2H-indazole-6-carboxylate)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1071428-42-6)Methyl 1-methyl-1H-indazole-4-carboxylate

清らかである:99%

はかる:5g

価格 ($):224.0